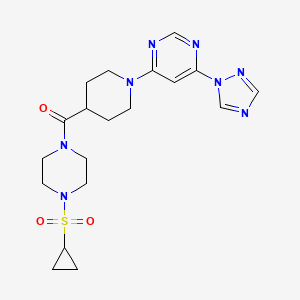
2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid” is a complex organic molecule. It contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a phenyl group, which is further attached to an acetic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The triazole ring, phenyl group, and acetic acid moiety would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, phenyl group, and acetic acid moiety. Triazoles are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. These investigations aim to combat the growing challenge of antimicrobial resistance . The compound’s mode of action likely involves disrupting bacterial lipid biosynthesis or employing additional mechanisms against various bacterial strains.
Anticancer Potential
Cancer remains a formidable global health issue, necessitating novel therapeutic approaches. In this context, 2-(4-(4-(1-hydroxyethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetic acid derivatives were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Notably, compounds d6 and d7 demonstrated significant activity against breast cancer cells. Molecular docking studies further revealed their favorable binding within specific protein pockets, suggesting their potential as lead compounds for rational drug design .
Anti-Inflammatory Properties
The heterocyclic thiazole nucleus, present in this compound, has been associated with anti-inflammatory effects . While more research is needed, this property could be valuable in managing inflammatory conditions .
Antibacterial Potential
Thiazole derivatives, including this compound, have shown antibacterial activity by interfering with bacterial lipid synthesis. Investigating its efficacy against specific bacterial strains could provide valuable insights .
Antifungal Applications
The thiazole nucleus also exhibits antifungal properties . Researchers have explored its potential in combating fungal infections, although further studies are warranted .
Antitumor Effects
The compound’s thiazole moiety has been associated with antitumor activity . While more investigations are needed, this property underscores its potential in cancer therapy .
Mecanismo De Acción
The compound also contains a hydroxyethyl group, which could potentially be involved in hydrogen bonding interactions. Hydrogen bonds are crucial in many biological processes, including enzyme catalysis, antigen-antibody binding, and DNA replication .
The acetic acid moiety of the compound could potentially be involved in ionic interactions, especially in environments with varying pH. Ionic interactions often play a role in the binding of drugs to their targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[4-(1-hydroxyethyl)phenyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)9-2-4-10(5-3-9)11-6-15(14-13-11)7-12(17)18/h2-6,8,16H,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNDMFYGHUBPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN(N=N2)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547573.png)
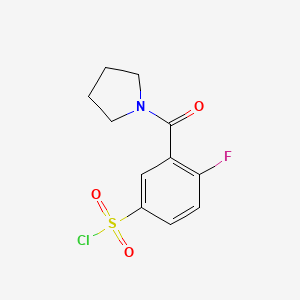
![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)

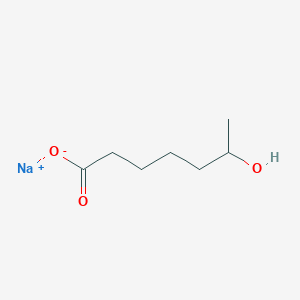
![N-(2,4-difluorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2547580.png)
![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)
![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)
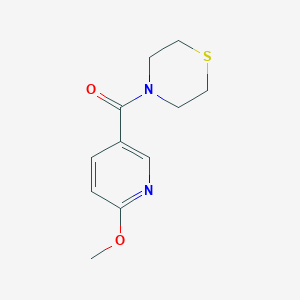

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)
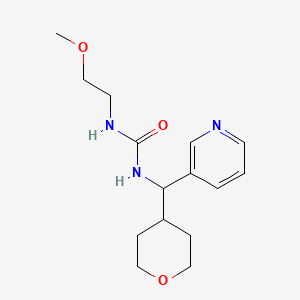
![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2547594.png)
